5-(Trifluoromethoxy)benzofuran-2-carboxylic acid

Vue d'ensemble

Description

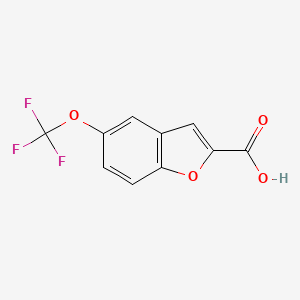

5-(Trifluoromethoxy)benzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H5F3O4. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The trifluoromethoxy group at the 5-position and the carboxylic acid group at the 2-position make this compound unique and potentially useful in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzofuran under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of 5-(Trifluoromethoxy)benzofuran-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Trifluoromethoxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzofuran ring.

Applications De Recherche Scientifique

Biological Activities

Numerous studies have highlighted the significant biological activities associated with benzofuran derivatives, including 5-(trifluoromethoxy)benzofuran-2-carboxylic acid. These activities include:

- Antitumor Activity : Benzofuran compounds, including derivatives like this compound, have shown promising anticancer properties. For instance, compounds derived from benzofurans have been evaluated for their efficacy against various cancer cell lines, demonstrating significant inhibitory effects on cell growth and proliferation .

- Antibacterial and Antifungal Properties : Research indicates that benzofuran derivatives possess antibacterial and antifungal activities. The presence of specific substituents, such as trifluoromethoxy groups, enhances these properties, making them potential candidates for developing new antimicrobial agents .

- Immunomodulatory Effects : Some studies have identified benzofuran derivatives as immunomodulatory agents. For example, certain C4 and C5-substituted benzofurans have been shown to inhibit chemotaxis in human peripheral blood mononuclear cells (PBMCs), suggesting their role in modulating immune responses .

Pharmacological Applications

The pharmacological potential of this compound is significant:

- Diuretic and Antihypertensive Properties : Similar to other benzofurans, this compound may exhibit diuretic and antihypertensive effects. Studies suggest that benzofurans can help manage conditions associated with fluid retention and hypertension by promoting diuresis .

- Lead Compound in Drug Development : Given its diverse biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at developing new treatments for cancer and infectious diseases .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study on Anticancer Activity : A study evaluated the anticancer effects of a series of benzofuran derivatives against human ovarian cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 11 μM, highlighting their potential as effective anticancer agents .

- Immunomodulatory Screening : Another investigation focused on the immunomodulatory properties of benzofuran derivatives. Compounds were screened for their ability to inhibit chemotaxis in PBMCs, showing promise for applications in autoimmune diseases .

Mécanisme D'action

The mechanism of action of 5-(Trifluoromethoxy)benzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-benzofuran-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethoxy group.

Benzofuran-2-carboxylic acid: Lacks the trifluoromethoxy group, making it less lipophilic.

5-Methoxybenzofuran-2-carboxylic acid: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical properties.

Uniqueness

5-(Trifluoromethoxy)benzofuran-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding. These properties make it a valuable compound in various scientific and industrial applications.

Activité Biologique

5-(Trifluoromethoxy)benzofuran-2-carboxylic acid is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

The molecular formula of this compound is C10H7F3O3, with a molecular weight of approximately 236.16 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzofuran derivatives. The introduction of the trifluoromethoxy group can be achieved through electrophilic aromatic substitution or nucleophilic displacement methods.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent activity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | H9c2 (cardiac myocytes) | 0.532 | |

| Related Benzofuran Derivative | A549 (lung cancer) | 0.56 | |

| Novel Benzofuran Analog | MV4–11 (leukemia) | <1.0 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Induction of Apoptosis : Studies indicate that these compounds can activate caspase pathways, promoting programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethoxy group in enhancing biological activity. Modifications at various positions on the benzofuran ring significantly affect potency:

- Positioning of Substituents : Substituents at the C–3 position have been linked to increased antiproliferative activity compared to those at C–6 or C–7 positions.

- Fluorination Effects : The incorporation of fluorine atoms generally increases metabolic stability and lipophilicity, enhancing bioactivity against cancer cells .

Case Studies

- Ischemic Cell Death Inhibition : In a study evaluating ischemic conditions in cardiac myocytes, derivatives similar to this compound demonstrated a marked reduction in cell death under oxygen-glucose deprivation conditions .

- Antiproliferative Activity : A series of benzofuran derivatives were tested against multiple human cancer cell lines, revealing that modifications led to varying degrees of potency, with some exhibiting IC50 values significantly lower than established chemotherapeutics .

Propriétés

IUPAC Name |

5-(trifluoromethoxy)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O4/c11-10(12,13)17-6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRXHZJRPILGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.